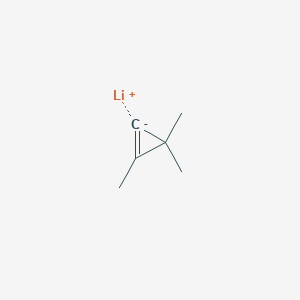
4-Ethylnaphthalene-1,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxyl groups at the 1 and 8 positions, with an ethyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethylnaphthalene-1,8-dicarboxylic acid can be synthesized through several methods:
Oxidation of 4-ethylnaphthalene: This method involves the oxidation of 4-ethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of 4-ethylnaphthalene-1,8-dicarboxylic anhydride: The anhydride form of the compound can be hydrolyzed in the presence of water or aqueous base to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 4-ethylnaphthalene using environmentally friendly oxidants and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-Ethylnaphthalene-1,8-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-ethylnaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets through its carboxyl and ethyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the ethyl group at the 4 position.
Naphthalene-2,6-dicarboxylic acid: Carboxyl groups are at different positions.
4-Methylnaphthalene-1,8-dicarboxylic acid: Contains a methyl group instead of an ethyl group
Uniqueness
4-Ethylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the ethyl group at the 4 position, which can influence its chemical reactivity and physical properties. This structural variation allows for distinct interactions and applications compared to its similar compounds.
Propiedades
Número CAS |
63002-44-8 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
4-ethylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
VKRDGGKSTPFEGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)








![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)


